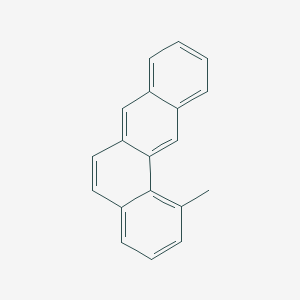

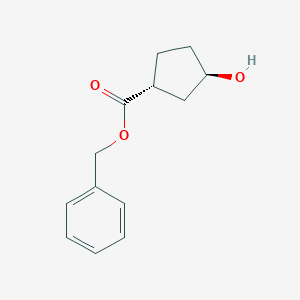

![molecular formula C19H14 B134991 5-Methylbenz[a]anthracene CAS No. 2319-96-2](/img/structure/B134991.png)

5-Methylbenz[a]anthracene

Overview

Description

5-Methylbenz[a]anthracene, also known as this compound, is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity and Environmental Impact

Polycyclic aromatic hydrocarbons (PAHs), including compounds like 5-Methylbenz[a]anthracene, have been extensively studied for their carcinogenic and environmental impacts. The carcinogenicity of PAHs varies, with some PAHs being potent carcinogens, while others are considered moderately carcinogenic or inactive. Cooking processes, especially those involving open flames, are a significant source of PAHs in foods, leading to increased consumption of these compounds. Efforts to understand the generation, detection, and reduction of PAHs in food and the environment have been ongoing, with various organizations evaluating their occurrence and toxicity. Adequate processing and quality control of foods have been suggested as means to reduce PAH ingestion (Adeyeye, 2020).

Applications in Material Science and Biochemistry

This compound, as a derivative of anthracene, plays a significant role in the development of organic photochemistry, material chemistry, and biochemistry. Anthracene derivatives are extensively investigated for applications in thermochromic or photochromic chemistry, organic light-emitting devices, optical, electronic, and magnetic switches. In biological systems, they serve as probes for DNA cleavage, while in the medicinal field, they act as anti-cancerous drugs. However, their carcinogenic properties pose a risk to many living beings (Somashekar Mn & Chetana Pr, 2016).

Environmental Remediation and Safety

Studies on the adsorption of methylene blue using low-cost adsorbents have highlighted the potential of using agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites for environmental remediation. Such materials, being highly efficient and renewable sources of biomass, can significantly contribute to the remediation of pollutants like PAHs from wastewater, offering a sustainable and cost-effective solution for environmental protection (Rafatullah et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

5-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTXDSVUTXAPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945871 | |

| Record name | 5-Methyltetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319-96-2, 43178-22-9 | |

| Record name | 5-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043178229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyltetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-E32 5-METHYLBENZ(A)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA1M14J11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5-Methylbenz[a]anthracene interact with biological systems and what are the downstream effects?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) that exhibits carcinogenic activity. While its exact mechanism of action is complex and not fully understood, research suggests it exerts its effects through metabolic activation. [, ] This process involves the formation of reactive metabolites that can bind to DNA, ultimately leading to mutations and potentially cancer. [, ] One study demonstrated that this compound, in combination with UVA light, can cause DNA single-strand cleavage. [] This DNA damage is suggested to occur, at least partially, through the generation of singlet oxygen. []

Q2: What is the structural characterization of this compound?

A2: this compound is a planar polycyclic aromatic hydrocarbon. [] Its molecular formula is C19H14. [, ] While specific spectroscopic data is not detailed in the provided research, its structure consists of four fused benzene rings with a methyl group substituted at the 5 position. [, ] Crystallographic studies reveal that this compound crystallizes in the monoclinic space group P21/c with two independent molecules exhibiting slightly different orientations within the unit cell. [, ]

Q3: Is this compound found in the environment and what are the potential implications?

A3: While not explicitly discussed in the provided papers, this compound, like many PAHs, can be found in the environment as a result of incomplete combustion processes. [] This presence in industrial sediments raises concerns due to its potential for bioaccumulation and its classification as a potential human health risk. [] Further research on the sources and long-term effects of this compound in the environment is crucial for mitigating potential risks.

Q4: Are there other compounds with similar structures and activities to this compound?

A4: Yes, several compounds share structural similarities with this compound and exhibit related biological activities. For example, research has identified other methylated benz[a]anthracenes, such as 7-bromo-5-methylbenz[a]anthracene, as well as halogenated PAHs like 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene. [] These compounds, like this compound, have been shown to induce lipid peroxidation upon UVA photoirradiation, highlighting their potential for phototoxicity. []

Q5: How does the structure of this compound relate to its carcinogenicity?

A5: While this compound is classified as carcinogenic, it is considered mildly so compared to other benz[a]anthracene derivatives. [, ] Its structure, particularly the methyl substitution at the 5 position, influences its overall reactivity and metabolic activation. [, ] Research suggests that the presence of the methyl group at this position may hinder the formation of highly reactive metabolites compared to less substituted benz[a]anthracenes, potentially contributing to its lower carcinogenic potency. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)